molecular formula C19H16N2S B5617403 3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-indole

3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-indole

Cat. No. B5617403
M. Wt: 304.4 g/mol
InChI Key: BWJRTPLPXWRLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-indole, also known as DMFITI, is a compound with potential therapeutic applications. It belongs to the class of indole-based molecules and has been studied extensively for its biological activities.

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, and investigating its potential biological activities. Given the presence of the indole and thiazole rings, it could be of interest in medicinal chemistry .

properties

IUPAC Name

4-(3,4-dimethylphenyl)-2-(1H-indol-3-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2S/c1-12-7-8-14(9-13(12)2)18-11-22-19(21-18)16-10-20-17-6-4-3-5-15(16)17/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJRTPLPXWRLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C3=CNC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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